molecular formula C11H10O4S B11868246 4-Methoxynaphthalene-1-sulfonic acid CAS No. 84473-60-9

4-Methoxynaphthalene-1-sulfonic acid

Katalognummer: B11868246
CAS-Nummer: 84473-60-9
Molekulargewicht: 238.26 g/mol
InChI-Schlüssel: NPLRGULPDAYSHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C11H10O4S. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a sulfonic acid group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxynaphthalene-1-sulfonic acid typically involves the sulfonation of 4-methoxynaphthalene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions usually include elevated temperatures to facilitate the sulfonation process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The sulfonation reaction is carefully monitored to prevent over-sulfonation and to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution can produce various functionalized naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

4-Methoxynaphthalene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 4-Methoxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The methoxy group also plays a role in modulating the compound’s properties and behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

  • 4-Hydroxy-1-naphthalenesulfonic acid
  • 5-Hydroxy-1-naphthalenesulfonic acid
  • 6-Nitro-1-naphthalenesulfonic acid

Comparison: Compared to these similar compounds, 4-Methoxynaphthalene-1-sulfonic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other naphthalenesulfonic acid derivatives may not be as effective.

Eigenschaften

CAS-Nummer

84473-60-9

Molekularformel

C11H10O4S

Molekulargewicht

238.26 g/mol

IUPAC-Name

4-methoxynaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O4S/c1-15-10-6-7-11(16(12,13)14)9-5-3-2-4-8(9)10/h2-7H,1H3,(H,12,13,14)

InChI-Schlüssel

NPLRGULPDAYSHW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.